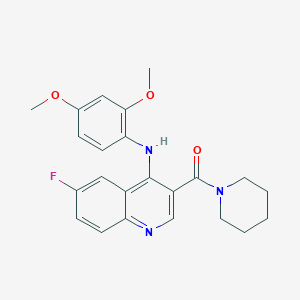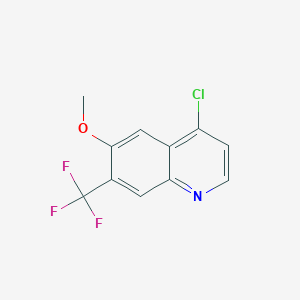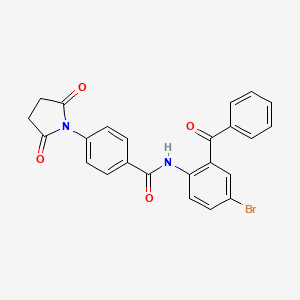
N-(2,4-二甲氧基苯基)-6-氟-3-(哌啶-1-基羰基)喹啉-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine" is a structurally complex molecule that may be related to various quinoline derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar quinoline derivatives and their synthesis, properties, and applications, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include the formation of amine linkages and the introduction of substituents to the quinoline core. For instance, the synthesis of nickel complexes with N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives involves a one-pot reaction of 8-aminoquinolines, 1-(pyridine-2-yl) ketones, and nickel halides . Similarly, substituted piperidines can be synthesized from N,N-bis[(benzotriazol-1-yl)methyl]amines through reactions with allyltrimethylsilanes . These methods may provide a foundation for the synthesis of the compound of interest, which includes a piperidinyl moiety and a quinoline core.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can vary significantly depending on the substituents attached to the quinoline nucleus. For example, nickel complexes bearing quinolin-8-amine derivatives exhibit octahedral-coordinated geometry and distorted trigonal-bipyramidal geometry in their solid states . The structure of quinoline derivatives can be elucidated using techniques such as X-ray diffraction, NMR, and spectroscopic analyses . These techniques could be applied to determine the molecular structure of "N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine."
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including complex formation with metal cations. For instance, N,N-Di(pyridin-2-yl)quinolin-6-amine has been shown to form complexes with CoII, NiII, CuII, ZnII, and PbII cations . The reactivity of quinoline derivatives can be influenced by the electronic and steric properties of the substituents, which can be studied through structure-activity relationship (SAR) analysis . The compound may also exhibit unique reactivity patterns due to the presence of the piperidinyl and dimethoxyphenyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Spectroscopic methods, including FT-IR, NMR, and UV-Visible spectroscopy, are commonly used to characterize these properties . Additionally, computational methods like Density Functional Theory (DFT) can predict properties such as HOMO-LUMO energy gaps and reactive sites for electrophilic and nucleophilic attacks . These analyses can provide insights into the behavior of the compound under different conditions and its potential applications.
科学研究应用
抗菌和抗病毒特性
一项研究探索了潜在抗菌和抗病毒药物的合成,包括“N-(2,4-二甲氧基苯基)-6-氟-3-(哌啶-1-基羰基)喹啉-4-胺”的衍生物。这种化合物具有 1,2,4-恶二唑部分和喹啉-4-酮骨架上的修饰,通过分子对接研究预测,它具有显着的生物活性潜力。该研究强调了该化合物在对抗微生物和病毒感染方面的应用前景,其功效归因于结构修饰和氟喹诺酮核心的固有特性 (Vaksler 等人,2023 年)。
用于抗炎应用的 CCR4 拮抗剂
一项相关研究重点关注通过改变化合物的吡咯烷部分来提高 CC 趋化因子受体-4 (CCR4) 拮抗剂的效力。这种修饰导致产生了一种具有显着的人/小鼠趋化作用抑制的化合物。该修饰化合物在急性皮炎的小鼠模型中显示出有希望的抗炎活性,证明了“N-(2,4-二甲氧基苯基)-6-氟-3-(哌啶-1-基羰基)喹啉-4-胺”衍生物在治疗炎症性疾病中的治疗潜力 (Yokoyama 等人,2009 年)。
锌离子的化学传感器
另一个应用涉及基于喹啉骨架的化学传感器合成,该传感器能够监测活细胞和水溶液中的锌离子。该传感器设计有喹啉荧光团和吡啶甲基氨基乙醇作为结合位点,在存在锌离子时表现出显着的荧光增强。该化学传感器检测和定量生物和环境样品中锌离子的能力突出了“N-(2,4-二甲氧基苯基)-6-氟-3-(哌啶-1-基羰基)喹啉-4-胺”衍生物在分析化学中的多功能性 (Park 等人,2015 年)。
属性
IUPAC Name |
[4-(2,4-dimethoxyanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-29-16-7-9-20(21(13-16)30-2)26-22-17-12-15(24)6-8-19(17)25-14-18(22)23(28)27-10-4-3-5-11-27/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPVNTWECKPOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2524656.png)
![1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2524657.png)
![N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524663.png)
![9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/no-structure.png)

![Ethyl 1-(4-bromophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2524669.png)
![2-Chloro-N-[[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]acetamide](/img/structure/B2524670.png)
![1-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B2524671.png)
![9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2524673.png)


![N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2524676.png)
![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B2524677.png)
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid](/img/structure/B2524678.png)